(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is a chemical compound characterized by the presence of a trifluoromethyl group, an iodine atom, and a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane typically involves the reaction of 4,4,4-trifluoro-2-iodobut-2-en-1-ol with cyclohexane under specific conditions. The reaction may require the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium azide and potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and iodine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4,4-Trifluoro-2-iodobut-2-en-1-ol: A similar compound with a hydroxyl group instead of a cyclohexane ring.
1,1,1-Trifluoro-4-iodobutane: Another related compound with a different structural arrangement.
Uniqueness
(4,4,4-Trifluoro-2-iodobut-1-en-1-yl)cyclohexane is unique due to the presence of both a cyclohexane ring and a trifluoromethyl group, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
346434-66-0 |
---|---|
Molekularformel |
C10H14F3I |
Molekulargewicht |
318.12 g/mol |
IUPAC-Name |
(4,4,4-trifluoro-2-iodobut-1-enyl)cyclohexane |
InChI |
InChI=1S/C10H14F3I/c11-10(12,13)7-9(14)6-8-4-2-1-3-5-8/h6,8H,1-5,7H2 |
InChI-Schlüssel |
GTAIYYJNVNFGTJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C=C(CC(F)(F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.